molecular formula C15H15NO B1392163 4-(2,3-Dimethylbenzoyl)-2-methylpyridine CAS No. 1187167-66-3

4-(2,3-Dimethylbenzoyl)-2-methylpyridine

Cat. No. B1392163
M. Wt: 225.28 g/mol
InChI Key: DJGFHHGWDTVMGU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve a discussion of the types of chemical reactions the compound can undergo, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).


Scientific Research Applications

Synthesis and Biological Activities

  • Antioxidant, Antitumor, and Antimicrobial Activities : Research on pyrazolopyridine derivatives, closely related to 4-(2,3-Dimethylbenzoyl)-2-methylpyridine, shows significant antioxidant, antitumor, and antimicrobial activities. These derivatives were synthesized using microwave irradiation techniques (El‐Borai et al., 2013).

Photochemical Applications

  • Photochemical Dimerization : Studies on the ultraviolet irradiation of pyridines, including compounds similar to 4-(2,3-Dimethylbenzoyl)-2-methylpyridine, have led to the formation of photodimers. These compounds demonstrate unique chemical and physical properties (Taylor & Kan, 1963).

Chemical Reactions and Catalysis

  • Interligand C-C Coupling : Research involving 2-methylpyridine, a compound structurally related to 4-(2,3-Dimethylbenzoyl)-2-methylpyridine, has shown intramolecular C-C coupling. This is significant in the formation of new asymmetric ligands in coordination chemistry (Arevalo et al., 2017).

  • H-D Exchange in N-Heterocyclic Compounds : A study utilizing polymer-protected palladium colloid as a catalyst has shown significant H-D exchange in pyridines and related N-heterocycles, hinting at potential applications in synthetic chemistry (Guy & Shapley, 2009).

DNA Interaction Studies

  • DNA-binding Behaviors of Ruthenium Complexes : The interaction of polypyridyl Ruthenium(II) complexes with DNA has been studied, providing insights into the design of molecules for potential therapeutic applications. Such studies are relevant for compounds structurally similar to 4-(2,3-Dimethylbenzoyl)-2-methylpyridine (Xu et al., 2003).

Electroluminescent Properties

  • Electroluminescent Properties of Platinum Complexes : Research on platinum complexes with ligands similar to 4-(2,3-Dimethylbenzoyl)-2-methylpyridine has led to the discovery of new electroluminescent properties. These findings can influence the development of new materials for electronic applications (Ionkin et al., 2005).

Crystallographic Studies

  • Crystal Structure Analysis : The crystal and molecular structures of derivatives of pyridine compounds have been analyzed, providing valuable information for the synthesis of new chemical entities (Karczmarzyk & Malinka, 2004).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.


Future Directions

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properties

IUPAC Name

(2,3-dimethylphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-5-4-6-14(12(10)3)15(17)13-7-8-16-11(2)9-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGFHHGWDTVMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC(=NC=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701224274
Record name (2,3-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dimethylbenzoyl)-2-methylpyridine

CAS RN

1187167-66-3
Record name (2,3-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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